N-(3-hydroxypropyl)-N'-(3-methylphenyl)oxamide
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Description
N-(3-hydroxypropyl)-N'-(3-methylphenyl)oxamide is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.271. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Research into the synthesis and structure of new dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands, including derivatives of N-(3-hydroxypropyl)-N'-(3-methylphenyl)oxamide, has been conducted. These studies reveal their complex geometries and potential for constructing three-dimensional supramolecular structures through hydrogen bonding and π–π stacking interactions. The anticancer activities of these complexes against tumor cell lines suggest their biomedical application relevance (Zheng et al., 2015).
Intramolecular Hydrogen Bonding
- The structural investigation of symmetric and non-symmetric oxamides, including this compound derivatives, demonstrated intramolecular three-center hydrogen bonding. These findings contribute to understanding the stabilization mechanisms of these compounds and their potential applications in designing new materials (Martínez-Martínez et al., 1998).
Molecular and Supramolecular Structures
- The study of the molecular and supramolecular structures of N,N′-bis(substituted)oxamide compounds, including this compound, has led to insights into their geometric configurations and hydrogen bonding patterns. Such research underpins the development of materials with specific properties, such as increased thermal stability, which could be significant for various industrial applications (Wang et al., 2016).
Anticancer Activities and DNA Interactions
- Investigations into bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide, including derivatives similar to this compound, have explored their cytotoxicities, interactions with DNA and proteins, and potential as anticancer agents. These studies provide a basis for further exploration of such complexes in therapeutic applications (Li et al., 2012).
Reactivity and Polymer Application
- Research on the reactivity of oxamide and N,N′‐bis(2‐hydroxypropyl)oxamide with propylene carbonate highlights their potential application in the synthesis of polyol components for manufacturing thermally stable foamed polyurethane plastics. This application is particularly relevant for the development of materials with enhanced performance characteristics (Zarzyka-Niemiec, 2011).
Properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-2-5-10(8-9)14-12(17)11(16)13-6-3-7-15/h2,4-5,8,15H,3,6-7H2,1H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDQKPMKFFASCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.